molecular formula C17H14BrClFN5O B2837192 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866341-15-3

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2837192
CAS No.: 866341-15-3
M. Wt: 438.69
InChI Key: VXMUVDPOQSPODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) is a triazole-carboxamide derivative with a unique substitution pattern. Its structure includes a 1,2,3-triazole core substituted at the 1-position with a 4-bromo-2-fluorophenylmethyl group and at the 4-position with an N-(2-chlorophenyl)methyl carboxamide moiety.

Properties

IUPAC Name

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClFN5O/c18-12-6-5-11(14(20)7-12)9-25-16(21)15(23-24-25)17(26)22-8-10-3-1-2-4-13(10)19/h1-7H,8-9,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMUVDPOQSPODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Bromine, fluorine sources.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown significant activity against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusMIC: 0.25–2 μg/mL
Escherichia coliComparable efficacy to ciprofloxacin
Candida albicansMIC: 3.125 μg/mL

In a study involving triazole hybrids, compounds similar to the one exhibited potent antibacterial effects against methicillin-resistant strains, indicating potential for treating resistant infections.

Antifungal Properties

The compound's structural features suggest it may also possess antifungal capabilities. Triazoles are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Case Study: Synthesis and Evaluation

A series of synthesized triazole derivatives were evaluated for their biological activities. For instance, a compound with a similar structure demonstrated:

  • Synthesis Method : Reaction of substituted phenyls with azides.
  • Biological Evaluation : Tested against fungal strains with results showing significant inhibition at low concentrations (MIC values ranging from 0.5 to 1 μg/mL) .

Agrochemical Applications

Triazole compounds have applications beyond medicinal chemistry; they are also utilized as fungicides in agriculture. Their ability to inhibit fungal growth makes them valuable in crop protection.

Agrochemical Application Effectiveness Reference
Crop ProtectionEffective against various fungi
Soil Health ImprovementEnhances microbial balance

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Compound B : 5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • Substituents : 4-Bromo-3-methylphenyl (N-position) and 4-chlorobenzyl (1-position).
  • Comparison: Unlike Compound A, Compound B lacks a fluorine atom on the benzyl group and features a methyl group on the bromophenyl ring. The methyl group may enhance steric bulk but reduce solubility .
Compound C : 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Substituents : Benzyl (1-position) and 4-methoxyphenyl (N-position).
  • Comparison : The methoxy group in Compound C improves solubility due to its electron-donating nature but lacks halogen atoms, which are critical for hydrophobic interactions in halogen-rich binding sites. This likely diminishes potency compared to Compound A .
Compound D : 5-Amino-N-[(2-chlorophenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
  • Substituents : 4-(Trifluoromethoxy)phenyl (1-position) and 2-chlorophenylmethyl (N-position).
  • Comparison : The trifluoromethoxy group in Compound D is more electron-withdrawing than the bromo-fluoro group in Compound A. This could enhance metabolic stability but may alter electronic interactions with targets. Both compounds retain a 2-chlorophenylmethyl group, suggesting shared pharmacophore features .
Compound E : 5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
  • Substituents : Oxazole-containing group (1-position) and 3-fluorophenyl (N-position).

Halogenation Effects: Bromo vs. Chloro Derivatives

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher hydrophobicity (compared to chlorine) enhance van der Waals interactions in hydrophobic binding pockets. Compound A’s 4-bromo-2-fluorophenyl group may offer stronger binding than chloro analogs (e.g., compounds lacking bromine in ) .
  • Fluorine Synergy: The 2-fluoro substituent in Compound A increases electronegativity and metabolic stability, a feature absent in non-fluorinated analogs like Compound B .

Metabolic Stability and Pharmacokinetics

  • Metabolite Formation: Phase I metabolism of triazole-carboxamides (e.g., cleavage into triazole and benzophenone moieties, as in ) suggests that halogen positioning in Compound A may slow degradation. The 4-bromo and 2-fluoro groups could reduce enzymatic recognition compared to less-halogenated analogs .

Biological Activity

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C17H14BrClFN5O
Molecular Weight 396.186 g/mol
CAS Number 866341-15-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety acts as a bioisostere for amides and can participate in hydrogen bonding with enzymes or receptors. This interaction may modulate enzymatic activities or signal transduction pathways, leading to various biological effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.
  • Anticancer Activity : Induction of apoptosis in cancer cells by targeting specific oncogenic pathways.

Antimicrobial Activity

A study examining the antimicrobial properties of triazole derivatives highlighted the potential of compounds similar to this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

CompoundMIC (μg/mL)Target Pathogen
5-amino derivative15Staphylococcus aureus
Other triazole derivatives8 - 125Escherichia coli, Pseudomonas aeruginosa

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also explored the anticancer properties of triazole derivatives. In vitro studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines:

Cell LineIC50 (μM)Mechanism
MCF7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest

The structure–activity relationship (SAR) analysis indicates that the presence of halogenated phenyl groups enhances the anticancer efficacy of these compounds.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study on Tuberculosis Treatment : A derivative similar to the target compound was tested against Mycobacterium tuberculosis, yielding promising results with an MIC value of 12.5 μg/mL. This suggests potential as an anti-tubercular agent .
  • Combination Therapy for Cancer : A study combined this triazole derivative with conventional chemotherapeutics, resulting in synergistic effects that enhanced overall therapeutic efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Condensation : Reacting halogenated aniline derivatives (e.g., 4-bromo-2-fluoroaniline) with isocyanides under basic conditions to form intermediates.

Cyclization : Using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring.

Carboxamide Formation : Coupling the triazole intermediate with a chlorophenyl-substituted benzylamine via peptide coupling reagents (e.g., EDC/HOBt).

  • Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–80°C for cyclization), and catalyst loading (e.g., 5 mol% CuI for CuAAC). Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of atomic arrangement and stereochemistry.
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), triazole carbons (δ 140–150 ppm), and methylene bridges (δ 4.5–5.5 ppm).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₄BrClF₂N₅O) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace halogens (Br, F, Cl) with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects.
  • Bioassay Data :
Substituent PositionModificationIC₅₀ (μM) vs. Target Enzyme
4-Bromo (Phenyl)Br → CF₃0.12 → 0.08 (↑ Potency)
2-Fluoro (Benzyl)F → H1.5 → 5.2 (↓ Activity)
  • Advanced Techniques : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzymes like carbonic anhydrase IX .

Q. What computational strategies predict the compound’s target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify key interaction sites (e.g., triazole NH for hydrogen bonding, halogen atoms for hydrophobic pockets).
  • MD Simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS).
  • ADMET Prediction : Tools like SwissADME assess logP (∼3.2), solubility (LogS = -4.5), and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis Framework :

Standardize Assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C).

Control for Purity : Use HPLC (≥95% purity) to exclude batch variability.

Validate Targets : Confirm selectivity via knockout cell lines or competitive binding assays.

  • Case Study : Discrepancies in anti-cancer activity (e.g., 10 μM vs. 50 μM IC₅₀) may arise from differences in cell line genetic backgrounds (e.g., p53 status) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.